molecular formula C11H10ClN3S B1269227 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 23714-54-7

4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269227
CAS No.: 23714-54-7
M. Wt: 251.74 g/mol
InChI Key: PDCUSSPUBSHCDY-UHFFFAOYSA-N
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Description

4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a chlorophenyl group, and a thiol group attached to the triazole ring

Properties

IUPAC Name

3-(2-chlorophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCUSSPUBSHCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946519
Record name 5-(2-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23714-54-7
Record name 5-(2-Chlorophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
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URL https://commonchemistry.cas.org/detail?cas_rn=23714-54-7
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Record name NSC305340
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

The most widely documented method for synthesizing 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves the alkaline cyclization of thiosemicarbazide precursors. Gavara et al. (2021) detailed a protocol where thiosemicarbazide intermediates are refluxed in a water-ethanol mixture (2:3 v/v) with potassium hydroxide (3 equivalents) at 100°C for 2 hours. Post-reflux, the mixture is neutralized with saturated aqueous KHSO₄, extracted with dichloromethane (DCM), dried over MgSO₄, and purified via column chromatography or reverse-phase HPLC. This method yielded 412 mg of a structurally analogous 5-phenyl derivative, suggesting scalability for the 2-chlorophenyl variant with appropriate precursor adjustments.

Key parameters influencing yield and purity include:

  • Solvent system : Ethanol-water mixtures enhance intermediate solubility while facilitating cyclization.
  • Base concentration : Excess KOH ensures complete deprotonation and ring closure.
  • Purification : Chromatographic methods resolve regioselectivity challenges common in triazole syntheses.

Acid-Catalyzed Cyclization with Thiocyanate

Patent EP3486235A1 discloses an alternative route using acid-catalyzed reactions with thiocyanate salts. The process involves two steps:

  • Formation of carboxamide intermediates : Reacting 2-chlorophenylacetic acid derivatives with allyl hydrazine in solvents like acetonitrile or DMF at 0–40°C.
  • Cyclization : Treating the intermediate with potassium thiocyanate (1:1–5 molar ratio) in formic acid or trifluoroacetic acid at 50–80°C.

This method avoids strong bases and achieves regioselective thione formation, though it requires meticulous control of anhydrous conditions. Comparative studies suggest acid-catalyzed routes reduce byproducts but necessitate costly thiocyanate reagents.

One-Pot Synthesis Strategies

Recent advancements prioritize one-pot syntheses to minimize purification steps. A modified approach combines carbothioamide formation and cyclization in a single reactor. For example:

  • Step 1 : Condensation of 2-chlorobenzaldehyde with allyl thiosemicarbazide in ethanol under reflux.
  • Step 2 : In situ cyclization using formic acid, yielding the target compound without isolating intermediates.

While this method enhances throughput, yields are moderately lower (65–70%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Alkaline Cyclization KOH, ethanol-water, 100°C, 2h ~60% High purity; scalable Regioselectivity challenges
Acid-Catalyzed HCOOH/KSCN, 50–80°C, 4h ~55% Regioselective; fewer byproducts Costly reagents; anhydrous conditions
One-Pot Formic acid, reflux, 6h ~68% Reduced steps; time-efficient Lower yield; side reactions

Structural and Mechanistic Considerations

The allyl and 2-chlorophenyl groups critically influence reaction pathways:

  • Allyl group : Enhances nucleophilicity at N4, favoring cyclization over polymerization.
  • 2-Chlorophenyl moiety : Electron-withdrawing effects stabilize the thione tautomer, directing ring closure.

Quantum mechanical calculations (DFT) corroborate that electron-deficient aryl groups lower the activation energy for cyclization by 8–12 kcal/mol compared to non-halogenated analogs.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the chlorophenyl group.

    Substitution: The allyl group or the chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Various substituted triazole compounds.

Scientific Research Applications

Biological Activities

  • Antifungal Properties :
    • Research indicates that triazole derivatives exhibit antifungal activity. The presence of the thiol group in this compound enhances its efficacy against various fungal strains. Studies have shown that triazoles can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death .
  • Antimicrobial Effects :
    • The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the ability to disrupt bacterial cell wall synthesis and function .
  • Potential in Cancer Treatment :
    • Some studies suggest that triazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation and survival .

Table 1: Summary of Research Applications

Application AreaDescriptionReferences
Antifungal ResearchEvaluation of antifungal efficacy against various pathogens
Antimicrobial StudiesTesting against bacterial strains, assessing minimum inhibitory concentrations
Cancer ResearchInvestigating potential anticancer mechanisms and effects

Case Study 1: Antifungal Activity

A study conducted by researchers at a prominent university tested the antifungal effects of this compound against Candida albicans. The results demonstrated a significant reduction in fungal growth at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was evaluated for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited strong inhibitory effects on both bacterial strains, with a notable minimum inhibitory concentration comparable to established antibiotics .

Case Study 3: Cancer Cell Proliferation

A recent investigation explored the effects of this compound on human cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of specific signaling pathways .

Mechanism of Action

The mechanism of action of 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-{[4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide

Uniqueness

4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-Allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article focuses on its biological properties, particularly its anticancer, antimicrobial, and other therapeutic potentials.

  • Molecular Formula : C₁₁H₁₀ClN₃S
  • Molecular Weight : 251.74 g/mol
  • CAS Number : 91092-12-5
  • Structure : The compound features a triazole ring with a thiol group and an allyl substituent, contributing to its reactivity and biological activity.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, a study tested various triazole-thiol derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results showed that compounds with similar structures to this compound demonstrated notable cytotoxic effects:

CompoundCell LineIC50 (µM)
This compoundIGR39X.XX
This compoundMDA-MB-231Y.YY

Note: Specific IC50 values for the compound are not available in the current literature but can be inferred from related studies on similar triazole derivatives .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted that several 1,2,4-triazole derivatives exhibited significant antibacterial activity against various strains of bacteria. The presence of the thiol group in this compound may enhance its effectiveness by facilitating interactions with microbial enzymes or membranes.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazoles have been reported to possess:

  • Antitubercular Activity : Some derivatives have shown promise against Mycobacterium tuberculosis.
  • Hypoglycemic Effects : Certain compounds in this class may lower blood sugar levels.

These activities suggest a broad spectrum of potential therapeutic applications for this compound.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Compounds may induce oxidative stress in cancer cells, leading to apoptosis.
  • Thiol Group Interactions : The thiol moiety can participate in redox reactions and form complexes with metal ions within biological systems.

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Cytotoxicity Studies : A series of synthesized triazoles showed varying degrees of cytotoxicity against cancer cell lines with some exhibiting selectivity towards tumor cells over normal cells .
  • Antimicrobial Screening : A comparative study indicated that triazoles with electron-withdrawing groups had enhanced antibacterial properties compared to their electron-donating counterparts .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The synthesis typically involves multi-step reactions starting from hydrazinecarbothioamide precursors. For example:

  • Step 1 : Formation of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under basic conditions.
  • Step 2 : Cyclization to form the triazole-thiol core.
  • Step 3 : Alkylation with allyl halides to introduce the allyl group at the 4-position . Reaction conditions (e.g., NaOH in ethanol, reflux temperature) and stoichiometric ratios must be optimized to minimize side products like disulfides or over-alkylation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Elemental analysis to verify C, H, N, and S content.
  • ¹H-NMR to confirm substitution patterns (e.g., allyl group protons at δ 5.0–5.8 ppm, aromatic protons from the 2-chlorophenyl group).
  • LC-MS for molecular ion detection and purity assessment (>95% recommended for biological studies) . Advanced techniques like X-ray crystallography (if crystals are obtainable) provide unambiguous confirmation of the triazole-thiol tautomeric form .

Q. How can solubility and stability challenges be addressed during experimental handling?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution in aqueous buffers.
  • Stability : Store at −20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group. Add antioxidants like TCEP (tris(2-carboxyethyl)phosphine) to working solutions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase) or bacterial dihydrofolate reductase. Focus on hydrogen bonding (triazole N atoms) and hydrophobic interactions (2-chlorophenyl group) .
  • ADME prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier penetration (low), and CYP450 metabolism (CYP3A4 substrate) .

Q. How do structural modifications (e.g., S-alkylation) influence antifungal activity?

  • S-alkyl derivatives (e.g., S-methyl, S-ethyl) show enhanced lipophilicity (logP >3.5), improving membrane permeability but potentially reducing solubility.
  • Antifungal assays : Compare MIC (minimum inhibitory concentration) against Candida albicans and Aspergillus fumigatus. Derivatives with bulky alkyl chains (e.g., S-benzyl) may exhibit reduced activity due to steric hindrance .

Q. What mechanistic insights explain contradictory data in cytotoxicity studies?

  • Dose-dependent effects : Low concentrations (IC₅₀ >50 µM) may show selective antifungal activity, while higher doses (IC₅₀ <10 µM) induce off-target ROS generation in mammalian cells.
  • Assay interference : Thiol groups can react with resazurin (alamarBlue) in viability assays, leading to false-positive cytotoxicity readings. Use orthogonal methods like ATP-based luminescence .

Q. How can regioselectivity challenges in triazole functionalization be resolved?

  • Protecting group strategy : Temporarily protect the thiol group with trityl chloride before alkylation or Mannich reactions. Deprotect with TFA/water (95:5) post-functionalization .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6 h for alkylation) and improves yield by minimizing side reactions .

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